4-((1H-imidazol-1-yl)methyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide
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Description
4-((1H-imidazol-1-yl)methyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C17H15N7O2 and its molecular weight is 349.354. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazoles and triazoles, have been found to interact with a variety of targets, including enzymes and receptors
Mode of Action
The exact mode of action of this compound is currently unknown. For instance, imidazole rings are known to form hydrogen bonds and engage in π-stacking interactions, which could contribute to the binding of this compound to its targets .
Biochemical Pathways
Compounds containing imidazole and triazole rings have been found to influence a variety of biochemical pathways, including those involved in signal transduction, enzyme catalysis, and cellular metabolism
Pharmacokinetics
For instance, these groups may enhance the compound’s solubility, potentially improving its absorption and distribution .
Result of Action
Similar compounds have been found to exert a variety of effects, such as inhibiting enzyme activity, modulating receptor signaling, and affecting cellular metabolism .
Action Environment
The action, efficacy, and stability of this compound may be influenced by a variety of environmental factors. For instance, the pH of the environment could affect the compound’s ionization state, potentially influencing its interaction with targets. Additionally, the presence of other molecules could affect the compound’s stability and activity .
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O2/c25-16(13-3-1-12(2-4-13)10-23-7-5-18-11-23)20-9-14-21-22-15-17(26)19-6-8-24(14)15/h1-8,11H,9-10H2,(H,19,26)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRZBGNJXBEGPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)C(=O)NCC3=NN=C4N3C=CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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